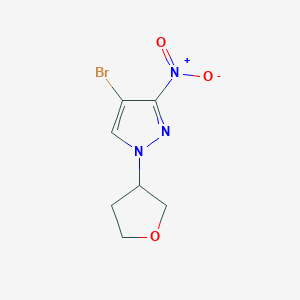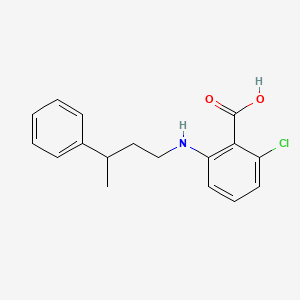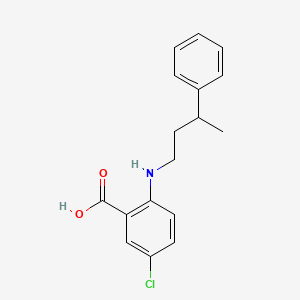![molecular formula C10H17N3O4S2 B7570503 2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C11H17N3O3S2. This compound is commonly referred to as DEAMT and has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DEAMT is not fully understood. However, it is believed that the compound works by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the cell membrane and ultimately the death of the bacteria.
Biochemical and Physiological Effects
DEAMT has been found to have low toxicity and is relatively safe for use in lab experiments. However, it has been shown to have some cytotoxicity towards certain cancer cell lines. In addition, DEAMT has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DEAMT has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. In addition, it has been found to have antimicrobial and antifungal activity, making it useful for studying the effects of antimicrobial agents. However, one limitation of DEAMT is that its mechanism of action is not fully understood, which makes it difficult to study its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on DEAMT. One area of research could be to further investigate its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to explore its potential as a drug candidate for the treatment of infections. Additionally, DEAMT could be further studied for its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, future research could focus on improving the synthesis method for DEAMT to increase its yield and purity.
Synthesemethoden
The synthesis of DEAMT involves the reaction of diethylamine, methyl thioacetate, and carbon disulfide in the presence of sodium hydroxide. This reaction results in the formation of DEAMT as a white crystalline solid. The purity of DEAMT can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DEAMT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. DEAMT has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-[(diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S2/c1-4-13(5-2)19(16,17)11-6-8-12-7(3)9(18-8)10(14)15/h11H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBFGEUTIBJXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NC(=C(S1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)



